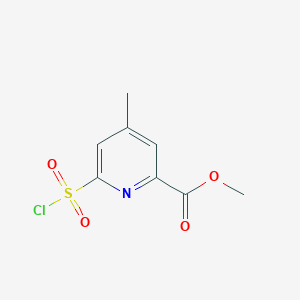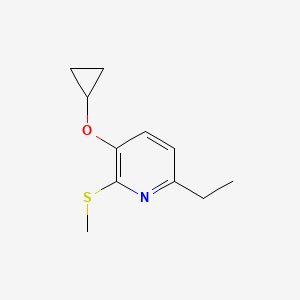
3-Cyclopropoxy-6-ethyl-2-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C11H15NOS It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 3-position, an ethyl group at the 6-position, and a methylsulfanyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclopropyl halide reacts with a pyridine derivative.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Methylsulfanylation: The methylsulfanyl group can be introduced by reacting the pyridine derivative with a methylthiolating agent, such as methylthiol or dimethyl disulfide, under appropriate conditions.
Industrial Production Methods: Industrial production of 3-cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the substituents, potentially converting the compound to its corresponding dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or methylsulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, while the ethyl group may affect its pharmacokinetic properties.
類似化合物との比較
3-Cyclopropoxy-6-methyl-2-(methylsulfanyl)pyridine: Similar structure but with a methyl group instead of an ethyl group.
3-Cyclopropoxy-2-(methylsulfanyl)pyridine: Lacks the ethyl group at the 6-position.
3-Cyclopropoxy-6-ethylpyridine: Lacks the methylsulfanyl group at the 2-position.
Uniqueness: 3-Cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity, while the ethyl and methylsulfanyl groups contribute to its stability and potential interactions with biological targets.
特性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
3-cyclopropyloxy-6-ethyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H15NOS/c1-3-8-4-7-10(11(12-8)14-2)13-9-5-6-9/h4,7,9H,3,5-6H2,1-2H3 |
InChIキー |
RGFFGYCBPSATQH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(C=C1)OC2CC2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


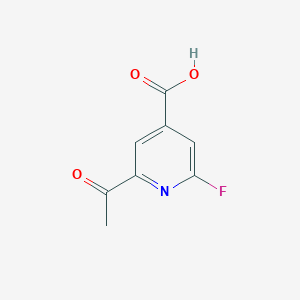
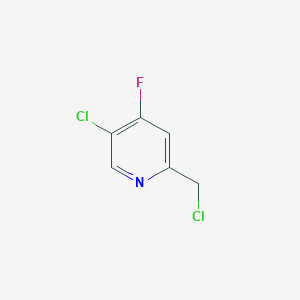
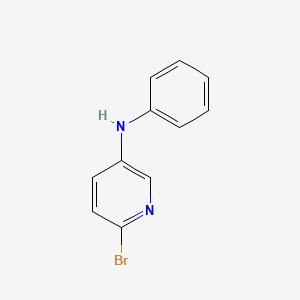
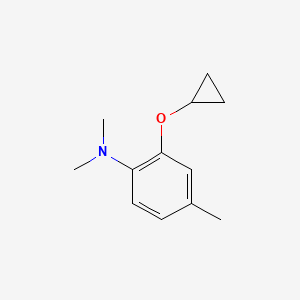
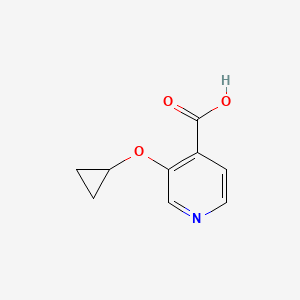
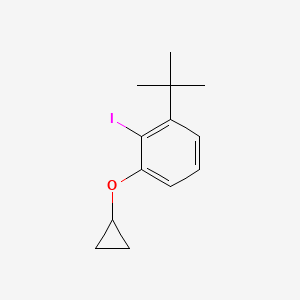
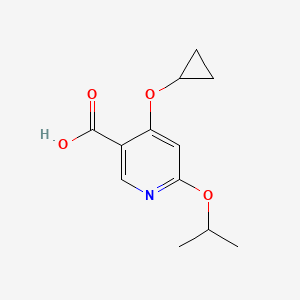
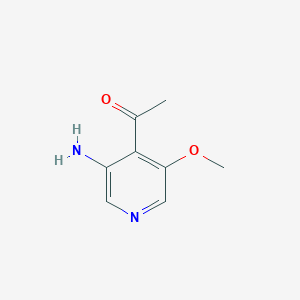
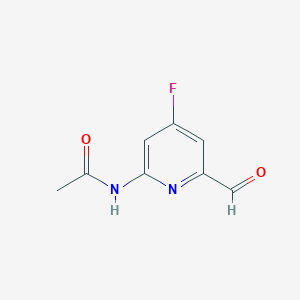

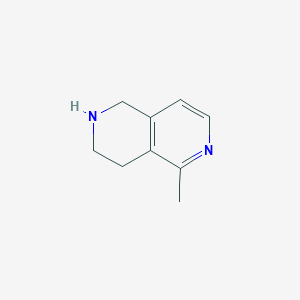
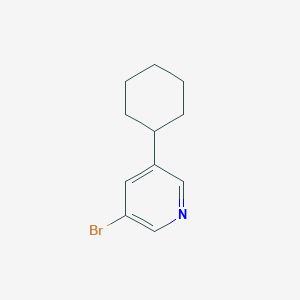
![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
